

## ANG1005: A Technical Guide to a Brain-Penetrant Peptide-Drug Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ANG1005   |           |
| Cat. No.:            | B10858675 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**ANG1005**, also known as paclitaxel trevatide, is a novel peptide-drug conjugate engineered to overcome the blood-brain barrier (BBB) and deliver paclitaxel to brain tumors. This document provides a comprehensive technical overview of **ANG1005**, including its intellectual property, mechanism of action, preclinical and clinical data, and detailed experimental methodologies. **ANG1005** consists of three molecules of the cytotoxic agent paclitaxel covalently linked to Angiopep-2, a 19-amino acid peptide vector. This conjugation strategy facilitates transport across the BBB via the low-density lipoprotein receptor-related protein 1 (LRP-1), which is overexpressed on both the BBB and various tumor cells, including gliomas. Preclinical studies have demonstrated the superior brain penetration and anti-tumor efficacy of **ANG1005** compared to standard paclitaxel. Clinical trials have further evaluated its safety and efficacy in patients with brain malignancies.

### **Intellectual Property**

The core intellectual property surrounding **ANG1005** is centered on the Angiopep-2 peptide and its use as a carrier for therapeutic agents across the blood-brain barrier. The primary patent covering this technology is U.S. Patent Number 7,557,182, entitled "Aprotinin polypeptides for transporting a compound across the blood-brain barrier". This patent, granted to AngioChem, covers the Angiopep-2 peptide itself and its conjugates, explicitly including



**ANG1005**.[1] The patent portfolio also extends to the methods of using these conjugates for treating neurological diseases.

### **Mechanism of Action**

The therapeutic strategy of **ANG1005** is a two-step process: active transport across the BBB followed by the cytotoxic action of paclitaxel within the tumor cells.

- Blood-Brain Barrier Transcytosis: ANG1005 is designed to bind to the Low-Density
  Lipoprotein Receptor-related Protein 1 (LRP-1), which is highly expressed on the endothelial
  cells of the blood-brain barrier.[2][3] This binding initiates receptor-mediated transcytosis, a
  process that actively transports ANG1005 from the bloodstream into the brain parenchyma.
  This mechanism allows ANG1005 to bypass the P-glycoprotein (P-gp) efflux pump, a major
  obstacle for many chemotherapeutic agents, including paclitaxel.[4][5]
- Intracellular Drug Release and Cytotoxicity: Once within the brain tumor microenvironment, ANG1005 is taken up by tumor cells, which also frequently overexpress LRP-1. Inside the cell, the ester linkages connecting paclitaxel to Angiopep-2 are cleaved by intracellular esterases.[6] This releases the paclitaxel molecules, allowing them to exert their cytotoxic effect. Paclitaxel is a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization.[7][8] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[7][9]

### **Signaling and Transport Pathway**

The following diagram illustrates the key steps in the transport and mechanism of action of **ANG1005**.



# ANG1005 Mechanism of Action Bloodstream ANG1005 (Paclitaxel-Angiopep-2) Binding Blood-Brain Barrier Endothelial Cell Receptor-Mediated Transcytosis Release Brain Parenchyma ANG1005 Binding Tumor Cell Endocytosis Esterase Cleavage Stabilization Mitotic Arrest

Click to download full resolution via product page

Caption: ANG1005 crosses the BBB via LRP-1 and releases paclitaxel in tumor cells.



# Preclinical Data In Vitro Cytotoxicity

The cytotoxic activity of **ANG1005** has been evaluated against a panel of human cancer cell lines and compared to that of free paclitaxel. The half-maximal inhibitory concentration (IC50) values demonstrate that **ANG1005** retains potent cytotoxic activity.

| Cell Line                         | Cancer Type    | ANG1005 IC50 (nM) | Paclitaxel IC50<br>(nM) |
|-----------------------------------|----------------|-------------------|-------------------------|
| U87 MG                            | Glioblastoma   | 5.1               | 6.4                     |
| U118                              | Glioblastoma   | 2.7               | 7.2                     |
| U251                              | Glioblastoma   | 4.5               | 9.3                     |
| NCI-H460                          | Lung Carcinoma | 5.2               | 7.3                     |
| A549                              | Lung Carcinoma | 2.9               | 3.6                     |
| Data from Régina et al., 2008.[4] |                |                   |                         |

### In Vivo Efficacy in Xenograft Models

The anti-tumor efficacy of **ANG1005** has been demonstrated in various mouse xenograft models.

Tumor Growth Inhibition in NCI-H460 Lung Carcinoma Xenografts

| Treatment Group     | Dose     | Tumor Volume<br>(mm³) at Day 19 | Tumor Growth<br>Inhibition (%) |
|---------------------|----------|---------------------------------|--------------------------------|
| Control (Vehicle)   | -        | 845                             | -                              |
| Paclitaxel          | 20 mg/kg | 483                             | 48.6                           |
| ANG1005             | 50 mg/kg | 236                             | 82.8                           |
| Data from Régina et |          |                                 |                                |

Data Irom Regina e

al., 2008.[10]



Survival in Intracerebral NCI-H460 Lung Carcinoma Model

| Treatment Group                | Dose     | Median Survival Time<br>(days) |
|--------------------------------|----------|--------------------------------|
| Control (Vehicle)              | -        | 11                             |
| ANG1005                        | 20 mg/kg | 13                             |
| ANG1005                        | 50 mg/kg | 14                             |
| Data from Régina et al., 2008. |          |                                |

### **Clinical Data**

### **Pharmacokinetics in Human Subjects**

A Phase I dose-escalation study in patients with advanced solid tumors provided key pharmacokinetic parameters for **ANG1005** (referred to as GRN1005 in the study).

| Parameter                        | Value                 |  |
|----------------------------------|-----------------------|--|
| Maximum Tolerated Dose (MTD)     | 650 mg/m <sup>2</sup> |  |
| ANG1005 Cmax (at MTD)            | 1,187 μmol/L          |  |
| ANG1005 AUClast (at MTD)         | 1,447 μmol/L·h        |  |
| Free Paclitaxel Cmax (at MTD)    | 13 μmol/L             |  |
| Free Paclitaxel AUClast (at MTD) | 101 μmol/L·h          |  |
| Data from Kurdziel et al., 2016. |                       |  |

# Experimental Protocols ANG1005 Synthesis and Conjugation

The synthesis of **ANG1005** involves a multi-step process to covalently link three molecules of paclitaxel to the Angiopep-2 peptide via cleavable ester linkages.





Click to download full resolution via product page

Caption: Synthesis of **ANG1005** from paclitaxel and Angiopep-2.

#### Protocol:

- Activation of Paclitaxel: Paclitaxel is first reacted with succinic anhydride to form a succinyl ester derivative. This derivative is then activated with N-hydroxysuccinimide (NHS) to create 2'-succinyl-NHS-paclitaxel.
- Conjugation: One molar equivalent of Angiopep-2 is added to a solution of 2'-succinyl-NHS-paclitaxel. The reaction is carried out in approximately 68% dimethyl sulfoxide (DMSO) in Ringer's solution at pH 7.2 for about 24 hours at 12°C.
- Monitoring and Purification: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC). The final product, ANG1005, is purified using chromatographic techniques.[3][4]

# In Vitro Cytotoxicity Assay (Thymidine Incorporation Assay)

Protocol:



- Cell Culture: Human tumor cell lines are cultured in appropriate media.
- Treatment: Cells are seeded in 96-well plates and incubated for 48 hours with increasing concentrations of either ANG1005 or paclitaxel.
- Thymidine Incorporation: After the 48-hour incubation, [3H]thymidine is added to each well, and the cells are incubated for an additional 2 hours at 37°C.
- Measurement: The incorporation of [3H]thymidine into the DNA of proliferating cells is measured using a beta counter.
- Data Analysis: The IC50 values are calculated from the dose-response curves.[4]

### In Situ Mouse Brain Perfusion

This technique is used to measure the transport of substances across the blood-brain barrier.

#### Protocol:

- Animal Preparation: A mouse is anesthetized, and the right common carotid artery is exposed and catheterized.
- Perfusion: The brain is perfused for a set duration (e.g., 5 minutes) with a perfusion fluid containing the radiolabeled compound of interest ([1251]ANG1005 or [3H]paclitaxel).
- Washout: Following perfusion with the tracer, the brain is perfused for 60 seconds with a standard Ringer's solution to remove any remaining radiolabeled molecules from the vasculature.
- Sample Collection and Analysis: The brain is removed, and the radioactivity in the brain
  parenchyma is quantified to determine the extent of brain uptake. Capillary depletion can
  also be performed to separate the brain capillaries from the parenchyma for a more detailed
  analysis of distribution.[4][11]

### Conclusion

**ANG1005** represents a significant advancement in the development of therapies for brain cancers. Its innovative design, leveraging the LRP-1 transport system, allows for enhanced







delivery of a potent chemotherapeutic agent across the formidable blood-brain barrier. The preclinical and clinical data gathered to date provide a strong rationale for its continued development. This technical guide summarizes the key intellectual property, mechanism of action, and supporting data for **ANG1005**, offering a valuable resource for professionals in the field of oncology and drug development.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Angiopep-2 Modification Creative Peptides [creative-peptides.com]
- 2. Angiopep-2 Supplier | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. Antitumour activity of ANG1005, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumour activity of ANG1005, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ANG1005 for breast cancer brain metastases: correlation between 18F-FLT-PET after first cycle and MRI in response assessment PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Uptake of ANG1005, a Novel Paclitaxel Derivative, Through the Blood-Brain Barrier into Brain and Experimental Brain Metastases of Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ANG1005: A Technical Guide to a Brain-Penetrant Peptide-Drug Conjugate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10858675#ang1005-patent-and-intellectual-property]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com